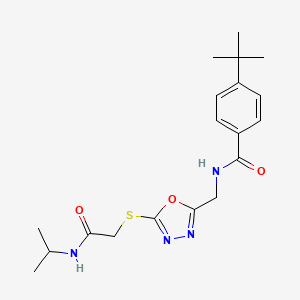

4-(tert-butyl)-N-((5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-tert-butyl-N-[[5-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3S/c1-12(2)21-15(24)11-27-18-23-22-16(26-18)10-20-17(25)13-6-8-14(9-7-13)19(3,4)5/h6-9,12H,10-11H2,1-5H3,(H,20,25)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMQCEAZXPGCLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-((5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.

Thioether formation: The oxadiazole ring is then functionalized with a thioether group using alkylation reactions.

Amide bond formation: The final step involves coupling the functionalized oxadiazole with 4-(tert-butyl)benzoyl chloride under conditions that promote amide bond formation, such as using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

Sulfoxides and sulfones: from oxidation reactions.

Reduced heterocycles: from reduction reactions.

Substituted benzamides: from substitution reactions.

Scientific Research Applications

Applications in Medicinal Chemistry

-

Anticancer Activity :

- The oxadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing oxadiazole rings can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound may enhance these effects due to the presence of the isopropylamino group, which can interact with various cellular targets involved in cancer progression .

-

Antimicrobial Properties :

- Compounds similar to 4-(tert-butyl)-N-((5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide have demonstrated significant antimicrobial activity against various pathogens. The thioether functionality may contribute to this activity by disrupting bacterial cell membranes or interfering with metabolic pathways .

- Inflammation Modulation :

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of oxadiazole derivatives on human cancer cell lines. The results showed that a derivative similar to the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways. These findings suggest that further exploration of this compound could lead to the development of new anticancer agents .

Case Study 2: Antimicrobial Activity

Research focusing on thioether-containing compounds revealed that they exhibit broad-spectrum antimicrobial activity. In vitro tests demonstrated that a related compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. This suggests that the thioether component in this compound could be crucial for its antimicrobial efficacy .

Data Table: Comparison of Biological Activities

| Compound | Activity Type | Target Organisms | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer | Various human cancer cell lines | Induces apoptosis via mitochondrial pathways |

| Similar Oxadiazole Derivative | Antimicrobial | Gram-positive and Gram-negative bacteria | Disruption of cell membrane integrity |

Mechanism of Action

The mechanism by which 4-(tert-butyl)-N-((5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and thioether group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (benzamide, heterocyclic cores, or substituent patterns) and are analyzed for comparative insights:

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Core Influence: The 1,3,4-oxadiazole in the target compound and ’s analog offers metabolic stability and hydrogen-bonding capacity, while thiazolidinone () and triazine () cores prioritize different electronic profiles.

Substituent Effects :

- tert-Butyl groups (target compound, ) enhance hydrophobicity, likely increasing blood-brain barrier permeability .

- Fluorine () and chlorine () substituents improve metabolic stability and target binding via halogen bonding .

- Thioether linkages (target compound, ) may modulate redox activity or serve as Michael addition acceptors in enzyme inhibition .

Biological Activity Trends: Antimicrobial activity in ’s compound 7 correlates with nitrobenzylidene and chlorophenyl groups, suggesting electron-withdrawing substituents enhance potency . Anticancer activity in compound 10 () links to hydroxybenzylidene, implicating hydrogen-bond donors in apoptosis induction .

Biological Activity

The compound 4-(tert-butyl)-N-((5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure

The molecular formula of the compound is , and it features a tert-butyl group, an oxadiazole moiety, and an isopropylamino side chain. The structural representation is as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the oxadiazole ring and subsequent functionalization. The synthetic pathway can be summarized as:

- Formation of Oxadiazole: Reaction of thioamide with appropriate reagents to form the oxadiazole ring.

- Alkylation: Introduction of the isopropylamino group through alkylation reactions.

- Final Coupling: Coupling with tert-butyl and benzamide groups to yield the final product.

Antioxidant Properties

Research has demonstrated that derivatives of oxadiazole compounds exhibit significant antioxidant activity . A study evaluated various oxadiazole derivatives using DPPH and FRAP assays, showing that some compounds have antioxidant capabilities comparable to ascorbic acid . The presence of the tert-butyl group enhances stability and reactivity in these derivatives.

Anticancer Activity

Several studies have indicated that oxadiazole-containing compounds possess anticancer properties . For instance, compounds similar to this compound have been shown to inhibit cell growth in various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth.

Anti-inflammatory Effects

Some oxadiazole derivatives have also been reported to exhibit anti-inflammatory effects . These compounds can modulate inflammatory responses by inhibiting cyclooxygenase enzymes or other pro-inflammatory mediators .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Evaluated antioxidant activity using DPPH assay; found significant scavenging activity in synthesized oxadiazole derivatives. |

| Study 2 | Investigated anticancer effects on lung cancer cells; demonstrated dose-dependent inhibition of cell proliferation. |

| Study 3 | Assessed anti-inflammatory properties; showed reduced levels of inflammatory cytokines in treated models. |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Radical Scavenging: The oxadiazole ring can donate electrons to free radicals, neutralizing them and preventing oxidative damage.

- Enzyme Inhibition: Compounds may inhibit enzymes involved in inflammation or cancer progression by binding to active sites or altering enzyme conformation.

- Gene Regulation: Some derivatives may influence gene expression related to apoptosis or cell cycle regulation.

Q & A

Q. Q1. What are the key synthetic challenges in preparing 4-(tert-butyl)-N-((5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide?

A1. The synthesis involves multi-step organic reactions, including oxadiazole ring formation and amide coupling. Critical challenges include:

- Oxadiazole Cyclization : Requires dehydrating agents (e.g., POCl₃ or PCl₅) under anhydrous conditions to minimize side reactions .

- Thioether Linkage : Reaction between a thiol-containing intermediate and a halogenated precursor (e.g., chloroacetamide derivatives) necessitates precise pH control (7–8) to avoid disulfide formation .

- Amide Coupling : Carbodiimide-based reagents (e.g., EDC/HOBt) are used for the final benzamide formation, requiring inert atmospheres to prevent hydrolysis .

- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water) is critical due to the compound’s moderate solubility .

Q. Q2. How is the structural integrity of this compound validated post-synthesis?

A2. Characterization relies on:

- NMR Spectroscopy : ¹H/¹³C NMR confirm the tert-butyl group (δ ~1.3 ppm for 9H singlet) and oxadiazole protons (δ ~8.5–9.0 ppm) .

- Mass Spectrometry (HRMS) : Exact mass matching (theoretical m/z 428.51 for [M+H]⁺) ensures molecular formula consistency .

- IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm C=O stretches in the amide and oxadiazole moieties .

- HPLC-PDA : Purity >95% is validated using reverse-phase C18 columns with acetonitrile/water gradients .

Q. Q3. What preliminary biological screening strategies are recommended for this compound?

A3. Initial assays should focus on:

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ determination) .

- Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ <10 µM warrant further study .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

A4. SAR strategies include:

- Oxadiazole Modifications : Replace the sulfur atom with selenium to enhance electron-withdrawing effects and improve kinase binding .

- Isopropylamine Substitution : Introduce bulkier groups (e.g., cyclopentyl) to evaluate steric effects on target affinity .

- Benzamide Functionalization : Add electron-donating groups (e.g., -OCH₃) at the para position to modulate solubility and membrane permeability .

- In Silico Docking : Use AutoDock Vina to predict binding poses with COX-2 or HDACs, guiding synthetic priorities .

Q. Q5. How to resolve contradictions in biological data across different assay models?

A5. Address discrepancies via:

- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HepG2) and passage numbers to minimize variability .

- Metabolic Stability Testing : Incubate with liver microsomes (human vs. rodent) to identify species-specific CYP450 metabolism .

- Off-Target Profiling : Screen against a panel of 50+ GPCRs and ion channels (e.g., Eurofins Panlabs) to rule out non-specific effects .

- Dose-Response Curves : Validate IC₅₀ values across 3+ independent experiments with statistical power analysis (p<0.01) .

Q. Q6. What mechanistic studies are critical to elucidate its mode of action?

A6. Prioritize:

- Pull-Down Assays : Use biotinylated probes to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .

- Western Blotting : Monitor apoptosis markers (e.g., cleaved PARP, Bax/Bcl-2 ratio) in treated vs. untreated cells .

- ROS Detection : Employ DCFH-DA fluorescence to quantify reactive oxygen species generation .

- Transcriptomics : RNA-seq analysis (Illumina NovaSeq) to identify dysregulated pathways (e.g., NF-κB, MAPK) .

Q. Q7. How to design in vivo studies for this compound?

A7. Key considerations:

- Pharmacokinetics : Administer via intraperitoneal injection (10 mg/kg) in murine models; measure plasma half-life (t₁/₂) and bioavailability using LC-MS .

- Toxicity : Monitor liver enzymes (ALT, AST) and renal function (BUN, creatinine) over 14 days .

- Efficacy Models : Use xenograft tumors (e.g., MDA-MB-231) to assess tumor volume reduction vs. vehicle controls .

- Formulation : Optimize solubility via PEG-400/water (50:50) mixtures or lipid nanoparticles for oral delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.